molecular formula C10H16N2O3 B6161357 tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate CAS No. 143282-05-7

tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B6161357
CAS No.: 143282-05-7
M. Wt: 212.2
InChI Key:
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Description

Tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate is an organic compound that features a pyrazole ring substituted with a tert-butyl ester group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl chloroformate and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactor systems can enhance the reaction efficiency and provide better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins involved in various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

143282-05-7

Molecular Formula

C10H16N2O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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